molecular formula C17H15FN4O3 B2944766 1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1209168-26-2

1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2944766
CAS No.: 1209168-26-2
M. Wt: 342.33
InChI Key: RMPSJVOSKKWVIS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methoxybenzyl group and a 2-fluorophenylurea moiety. The 1,3,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding . The 4-methoxybenzyl group could contribute to lipophilicity and membrane permeability, while the urea linkage often mediates interactions with enzymes or receptors, as seen in PARP inhibitors and kinase modulators .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-24-12-8-6-11(7-9-12)10-15-21-22-17(25-15)20-16(23)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSJVOSKKWVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. The fluorophenyl group is often introduced through a halogenation reaction, followed by a subsequent reaction with an appropriate amine to form the piperazine derivative. The oxadiazolylurea moiety is then constructed through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: The compound may have therapeutic properties and could be explored for use in drug development.

  • Industry: Its unique properties make it suitable for various industrial applications, including material science and chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Urea Derivatives with Halogenated Phenyl Groups

  • 1-(3-Chloro-4-fluorophenyl)-3-(thiazole-phenyl)urea () :
    This compound shares a halogenated phenylurea group but incorporates a thiazole ring and a larger aromatic system. The 3-chloro-4-fluorophenyl substituent increases steric bulk and electron-withdrawing effects compared to the 2-fluorophenyl group in the target compound. The thiazole ring may enhance π-π stacking interactions but reduce solubility. Reported yield: 73.3%; melting point: 194–195°C .
  • PARP-Targeting Oxadiazole-Urea Hybrids (): Compounds like 5w and 5x feature oxadiazole rings with methoxybenzyl groups but lack the urea linkage. Instead, they possess ketone or thiophene moieties.

Non-Urea Oxadiazole Derivatives

  • 1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones (): These derivatives replace the urea group with a propan-1-one chain, altering the molecule’s polarity. The phenoxyphenyl moiety enhances anti-inflammatory activity but may reduce central nervous system penetration due to increased molecular weight. Reported synthesis involves phosphorus oxychloride, suggesting higher reactivity compared to urea-forming methods .

Biological Activity

1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C22H19FN4O3
  • Molecular Weight : 406.42 g/mol
  • CAS Number : 1260951-88-9

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer effects across various cancer cell lines.

Case Studies and Findings

  • Antiproliferative Activity :
    • In a study evaluating the antiproliferative activity against multiple cancer cell lines, the compound exhibited significant inhibition rates:
      • T-47D (breast cancer): 90.47%
      • SR leukemia: 81.58%
      • SK-MEL-5 (melanoma): 84.32%
      • MDA-MB-468 (breast cancer): 84.83% .
  • Mechanism of Action :
    • The compound's mechanism involves inducing apoptosis in cancer cells, which was confirmed through molecular docking studies showing high binding affinity to target proteins involved in cell survival pathways .
  • Comparison with Standard Drugs :
    • When compared to standard anticancer drugs like doxorubicin, the compound demonstrated lower IC50 values in several cancer types:
      • PC-3 (prostate cancer): 0.67 µM
      • HCT-116 (colon cancer): 0.80 µM
      • ACHN (renal cancer): 0.87 µM .

Antimicrobial Activity

The compound also shows promising antimicrobial properties.

Antibacterial and Antifungal Studies

  • Antibacterial Effects :
    • In vitro studies revealed significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. Compounds containing the oxadiazole moiety were particularly effective .
  • Antifungal Activity :
    • The compound demonstrated antifungal activity against Candida albicans, indicating its potential for treating fungal infections .

Data Summary Table

Biological ActivityCell Line/Pathogen% Inhibition / IC50 Value
Anticancer ActivityT-47D (Breast Cancer)90.47%
SR Leukemia81.58%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast Cancer)84.83%
PC-3 (Prostate Cancer)IC50 = 0.67 µM
HCT-116 (Colon Cancer)IC50 = 0.80 µM
ACHN (Renal Cancer)IC50 = 0.87 µM
Antibacterial ActivityE. coliSignificant Activity
Pseudomonas aeruginosaSignificant Activity
Antifungal ActivityCandida albicansSignificant Activity

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